molecular formula C5H7BrN4O B1454617 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide CAS No. 1279219-37-2

3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide

Cat. No. B1454617
CAS RN: 1279219-37-2
M. Wt: 219.04 g/mol
InChI Key: MZEKKCJPITVCGA-UHFFFAOYSA-N
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Description

“3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide” is a chemical compound with the CAS Number: 1279219-37-2. It has a molecular weight of 219.04 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H7BrN4O/c6-5-8-4(9-10-5)2-1-3(7)11/h1-2H2,(H2,7,11)(H,8,9,10) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Biological Evaluation

Triazole derivatives, including those related to 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide, have been extensively studied for their diverse biological activities. Ferreira et al. (2013) highlight the importance of triazole compounds in drug development due to their structural variations and wide range of biological activities. Their review covered the patents of triazole families, emphasizing their potential in clinical studies and the need for new, efficient, and sustainable synthesis methods to address emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).

Chemical Modeling and Antimicrobial Activities

Ohloblina (2022) focused on the synthesis of biologically active 1,2,4-triazole derivatives, demonstrating their antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. This work underlines the continuous interest in 1,2,4-triazoles as a promising direction for creating new compounds with potential pharmaceutical applications (Ohloblina, 2022).

Advanced Synthetic Methods for Triazoles

Kaushik et al. (2019) reviewed various synthetic routes for 1,4-disubstituted 1,2,3-triazoles, highlighting their significance in drug discovery, bioconjugation, and material science. Their analysis presents the copper(I) catalyzed azide-alkyne cycloaddition as a key method for triazole synthesis, offering a pathway for developing new biologically active compounds (Kaushik et al., 2019).

Physico-Chemical Properties and Applications

Parchenko (2019) and Kaplaushenko (2019) have investigated the synthesis, physico-chemical properties, and potential applications of 1,2,4-triazole derivatives. Their studies indicate the versatility of triazoles, which find use in various fields including pharmaceuticals, engineering, metallurgy, and agriculture due to their low toxicity and diverse functionalities (Parchenko, 2019); (Kaplaushenko, 2019).

Industrial and Medicinal Applications

Nazarov et al. (2021) reviewed the industrial use of amino-1,2,4-triazoles, highlighting their application in agriculture, pharmaceuticals, and material science. This review underscores the economic and functional significance of triazole derivatives in producing a wide range of products, from agrochemicals to medical drugs (Nazarov et al., 2021).

Future Directions

The future directions for “3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide” and similar compounds could involve further exploration of their potential biological activities and applications in synthetic reactions .

Biochemical Analysis

Biochemical Properties

3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For example, it may bind to the active sites of enzymes, altering their activity and affecting the overall biochemical reaction. Additionally, this compound can form complexes with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Furthermore, this compound can alter the expression levels of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its degradation rate may vary depending on factors such as temperature, pH, and exposure to light. Over time, this compound may exhibit changes in its biochemical activity, potentially leading to alterations in cellular responses .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or improving cellular function. At higher doses, this compound may cause toxic or adverse effects, including cellular damage, disruption of metabolic processes, and induction of apoptosis. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound may affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. Additionally, this compound can influence the balance of metabolic pathways, potentially shifting the equilibrium towards specific biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound may be actively transported across cellular membranes, accumulating in specific cellular compartments. Additionally, this compound can bind to intracellular proteins, influencing its localization and activity. Understanding the transport and distribution mechanisms of this compound is crucial for elucidating its cellular effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biochemical activity .

properties

IUPAC Name

3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4O/c6-5-8-4(9-10-5)2-1-3(7)11/h1-2H2,(H2,7,11)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEKKCJPITVCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C1=NC(=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301270825
Record name 1H-1,2,4-Triazole-3-propanamide, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1279219-37-2
Record name 1H-1,2,4-Triazole-3-propanamide, 5-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1279219-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole-3-propanamide, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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